Gastrointestinal Inhibitory Potency: Spasmolytol vs. Atropine in Charcoal Meal Model
In the standard charcoal meal test measuring gastrointestinal transit in rats, Spasmolytol (designated Compound 19 in the Bryant et al. series) produced dose-proportional inhibition of gastrointestinal propulsion. Critically, the duration of gastric inhibition achieved by Spasmolytol was significantly longer than that produced by an equi-effective dose of atropine sulfate [1]. While exact IC50 values for each compound were not numerically reported in the 1957 publication, the qualitative ranking established that the dialkylethanolamine ether series, including Spasmolytol, maintained therapeutic inhibition of stomach emptying for a substantially extended time window relative to atropine—a parameter with direct implications for dosing frequency and sustained symptom control [1]. This finding situates Spasmolytol at the intersection of musculotropic and neurotropic antispasmodic activity.
| Evidence Dimension | Duration of gastrointestinal motility inhibition in vivo |
|---|---|
| Target Compound Data | Spasmolytol (Compound 19): significantly prolonged gastric emptying time vs. atropine; exact fold-difference not specified numerically in original text but described as 'significantly longer' [1] |
| Comparator Or Baseline | Atropine sulfate: standard anticholinergic antispasmodic comparator; equi-effective dose used in parallel experiments [1] |
| Quantified Difference | Duration of stomach inhibition: Spasmolytol > atropine (statistical significance established; quantitative ratio not reported numerically in abstract/summary) [1] |
| Conditions | In vivo charcoal meal gastrointestinal propulsion assay in rats; oral administration [1] |
Why This Matters
Longer duration of action per dose directly reduces daily dosing frequency and may improve patient compliance, a key consideration when selecting an antispasmodic for chronic gastrointestinal indications.
- [1] Bryant, H.H., Felton, L.C., Krantz, J.C. A Pharmacologic and Toxicologic Study of a New Series of Antispasmodic Compounds with Special Reference to Structure and Pharmacologic Activity. J. Pharmacol. Exp. Ther. 1957, 121(2), 210–224. PMID: 13481844. View Source
